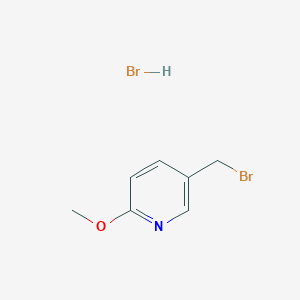

5-(Bromomethyl)-2-methoxypyridine hydrobromide

Vue d'ensemble

Description

5-(Bromomethyl)-2-methoxypyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2NO It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methoxypyridine hydrobromide typically involves the bromination of 2-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs at the methyl group, resulting in the formation of 5-(Bromomethyl)-2-methoxypyridine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and safer brominating agents can enhance the efficiency and safety of the process. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Bromomethyl)-2-methoxypyridine hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of 2-methoxypyridine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

5-(Bromomethyl)-2-methoxypyridine hydrobromide serves as a crucial building block in the synthesis of more complex organic compounds. Its bromomethyl group can participate in nucleophilic substitution reactions, allowing it to react with various nucleophiles such as amines, thiols, and alkoxides to form substituted pyridine derivatives. This reactivity is vital for creating pharmaceuticals, agrochemicals, and other functional materials.

Synthesis of Functional Materials

The compound is also utilized in the development of functional materials, including polymers and dyes. These materials have applications in electronics and photonics, showcasing the compound's versatility beyond traditional organic synthesis.

Medicinal Chemistry

Drug Development

this compound is significant in medicinal chemistry for developing new drugs targeting various diseases. Its structural properties allow it to act as a precursor for biologically active molecules that may interact with biological targets involved in central nervous system disorders and inflammatory diseases.

Pharmacological Studies

Research indicates that this compound can inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is essential for assessing potential drug-drug interactions and optimizing pharmacokinetics in therapeutic applications.

Biological Research

Enzyme Mechanism Studies

In biological research, this compound is employed as a precursor for synthesizing compounds used to study enzyme mechanisms and receptor-ligand interactions. This application highlights its importance in elucidating biochemical pathways and developing targeted therapies.

Material Science

Coordination Chemistry

The compound's pyridine ring can be incorporated into coordination complexes, serving as ligands in various chemical reactions. This application is particularly relevant in material science, where it can contribute to the development of new catalysts or materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-2-methoxypyridine hydrobromide depends on its application. In biochemical assays, it may act as an alkylating agent, modifying nucleophilic sites on biomolecules. The bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic centers in proteins and nucleic acids, thereby altering their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Bromomethyl)pyridine hydrobromide

- 4-(Bromomethyl)pyridine hydrobromide

- 5-Methyl-3-(bromomethyl)pyridine hydrobromide

Uniqueness

5-(Bromomethyl)-2-methoxypyridine hydrobromide is unique due to the presence of both a bromomethyl and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The methoxy group can influence the electronic properties of the pyridine ring, potentially enhancing the compound’s reactivity in certain chemical reactions compared to its analogs.

Activité Biologique

5-(Bromomethyl)-2-methoxypyridine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Target Proteins and Pathways

The compound belongs to the class of indazole derivatives, which are known to interact with various kinases including chk1, chk2, and h-sgk. These interactions can lead to modulation of cellular processes such as cell cycle regulation and apoptosis induction. The biochemical pathways affected by this compound include:

- Cell Cycle Regulation : Inhibition of specific kinases can disrupt normal cell cycle progression.

- Apoptosis : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interactions : The compound interacts with enzymes like hydrolases and oxidoreductases, enhancing catalytic efficiency through hydrogen bonding.

- Cell Signaling Modulation : It activates pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression related to cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key insights from SAR studies include:

| Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Aryl substitution | Increased anti-inflammatory potency |

| 3 | Hydroxyl group | Enhanced anticancer activity |

These modifications can significantly influence the pharmacological profile of the compound.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. A notable case study involves a derivative that acts as a tubulin-destabilizing agent. This derivative was shown to induce apoptosis in various cancer cell lines by disrupting microtubule dynamics.

Case Study: Suprafenacine (SRF)

Suprafenacine, derived from similar scaffolds, demonstrated potent activity against multiple cancer cell lines. In SCID mice models, doses of 20 mg/kg resulted in significant tumor regression, showcasing the compound's therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with dosage:

- Low Doses : Promote beneficial effects like enhanced cell proliferation.

- High Doses : May lead to cytotoxicity and adverse effects.

Propriétés

IUPAC Name |

5-(bromomethyl)-2-methoxypyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYYKLVSOUFTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.